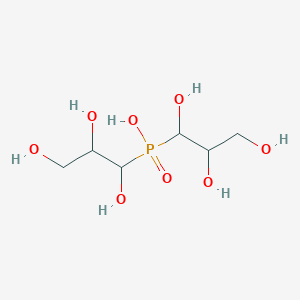
Bis(1,2,3-trihydroxypropyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,3-trihydroxypropyl)phosphinic acid: is a chemical compound characterized by the presence of two 1,2,3-trihydroxypropyl groups attached to a phosphinic acid moiety
Preparation Methods
The synthesis of bis(1,2,3-trihydroxypropyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is typically carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(1,2,3-trihydroxypropyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydroxyl groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(1,2,3-trihydroxypropyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology, it has potential applications in drug design and development due to its bioisosteric properties. In medicine, it is being explored for its potential as a therapeutic agent for various diseases. In industry, it is used in the production of polymers and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of bis(1,2,3-trihydroxypropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming stable complexes that can influence various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in both biological and chemical systems .
Comparison with Similar Compounds
Bis(1,2,3-trihydroxypropyl)phosphinic acid can be compared with other similar compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid and sodium phenylphosphinate. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and chemical properties. This uniqueness makes it suitable for applications where other phosphinic acids may not be as effective .
Properties
CAS No. |
112162-67-1 |
|---|---|
Molecular Formula |
C6H15O8P |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
bis(1,2,3-trihydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C6H15O8P/c7-1-3(9)5(11)15(13,14)6(12)4(10)2-8/h3-12H,1-2H2,(H,13,14) |
InChI Key |
JIUWKMSLWHJLFG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(O)P(=O)(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















